4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

概要

説明

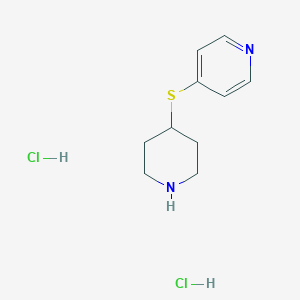

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a sulfanyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride typically involves the reaction of 4-chloropyridine with piperidine-4-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Functionalized piperidine or pyridine derivatives.

科学的研究の応用

Pharmaceutical Development

Neurological Disorders

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance the efficacy of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments. Recent studies have demonstrated its potential in inhibiting enzymes like acetylcholinesterase (AChE), which is vital for the management of Alzheimer's symptoms .

Case Studies

- Donepezil Analogues : Research has shown that derivatives of this compound can improve brain exposure and efficacy against AChE, highlighting its therapeutic potential in Alzheimer’s treatment .

- Cancer Research : Analogs of 4-(Piperidin-4-ylsulfanyl)-pyridine have been evaluated for their activity against various cancer cell lines, indicating its versatility in oncology .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is extensively used in studies focusing on enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in understanding complex biochemical processes.

Applications

- Mechanistic Studies : It aids researchers in elucidating the mechanisms of enzyme action and inhibition, contributing to the development of new therapeutic strategies.

- Receptor Studies : Investigations into receptor binding affinities help in designing more effective drugs with fewer side effects.

Material Science

Organic Semiconductors

The compound is being explored for its potential applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties may lead to advancements in electronic devices.

Research Findings

- Novel Materials Development : Studies are underway to assess its utility in creating materials that exhibit desirable electrical properties for use in organic electronics .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 4-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride is utilized in formulating agrochemicals, including pesticides and herbicides. Its effectiveness in these applications can lead to the development of more efficient agricultural practices.

Analytical Chemistry

Chromatography Applications

This compound is used in various analytical techniques, particularly chromatography, where it assists in separating and identifying complex mixtures. Its role as a standard or reference material enhances the accuracy of analytical methods.

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Neurological disorder treatments | Inhibits AChE; potential for Alzheimer’s drugs |

| Biochemical Research | Enzyme inhibition, receptor binding | Aids understanding of biochemical pathways |

| Material Science | Development of organic semiconductors | Promises advancements in electronic devices |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhances efficiency in agricultural practices |

| Analytical Chemistry | Chromatography techniques | Improves separation and identification processes |

作用機序

The mechanism of action of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

類似化合物との比較

Similar Compounds

4-(Piperidin-4-yl)benzoic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: Evaluated for their antiplasmodial activity.

Uniqueness

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfanyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

生物活性

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, with the CAS number 105283-60-1, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine ring via a sulfanyl group, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 267.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound can inhibit the activity of these targets by binding to their active sites, leading to various biological effects depending on the target pathway involved .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth effectively, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to 4-(Piperidin-4-ylsulfanyl)-pyridine. In particular, a study involving a related compound demonstrated its ability to suppress tumor growth in vivo in a syngeneic mouse model. The compound was administered at a dosage of 40 mg/kg daily, resulting in a tumor growth inhibition rate of approximately 39% after two weeks of treatment . This suggests that similar compounds may have therapeutic potential in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been studied as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), with reported IC50 values indicating high potency (as low as 25 nM for related compounds) . This inhibition could be beneficial in treating conditions like cancer or metabolic disorders.

Data Table: Biological Activities and IC50 Values

| Activity | Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| ENPP1 Inhibition | 18p | 25.0 | |

| Tumor Growth Inhibition | 18p | TGI = 39% | |

| Antimicrobial Activity | Various | Varies |

Case Studies

- In Vivo Efficacy Against Cancer : In a study using a 4T1 mouse model, the administration of a related compound showed significant tumor suppression without notable weight loss in subjects, indicating a favorable therapeutic window .

- Antimicrobial Evaluation : A series of piperidine derivatives were tested for antimicrobial activity against various bacterial strains, showing promising results with several compounds exhibiting MIC values below clinically relevant thresholds .

特性

IUPAC Name |

4-piperidin-4-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAPNPQBYRPTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619849 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105283-60-1 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。